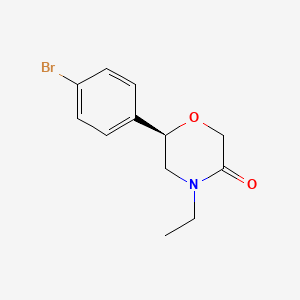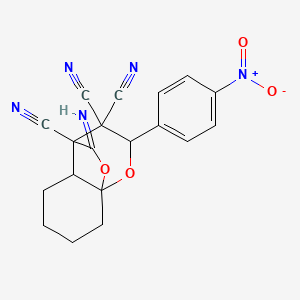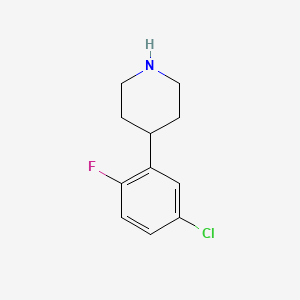
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine is a complex organic compound that features a cyclopropyl group, a thienyl group, and a cyclobutylmethanamine moiety
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves several steps, typically starting with the preparation of the cyclopropyl and thienyl intermediates. One common method involves the use of cyclopropylamine and 2-thiophenecarboxaldehyde, which undergo a condensation reaction to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thienyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of dihydrothienyl derivatives.
Scientific Research Applications
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine can be compared with other similar compounds, such as:
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol: This compound also features a cyclopropyl and thienyl group but differs in its functional groups and overall structure.
1-Cyclopropyl-1-(2-thienyl)-N-methylmethanamine: Similar in structure but with a methyl group instead of a cyclobutyl group, leading to different chemical and biological properties.
Properties
CAS No. |
885267-06-1 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-[cyclopropyl(thiophen-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C12H17NS/c1-3-10(4-1)13-12(9-6-7-9)11-5-2-8-14-11/h2,5,8-10,12-13H,1,3-4,6-7H2 |
InChI Key |
URXMYYOYTKOXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(C2CC2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


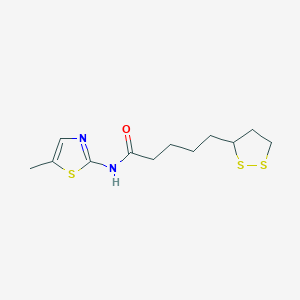
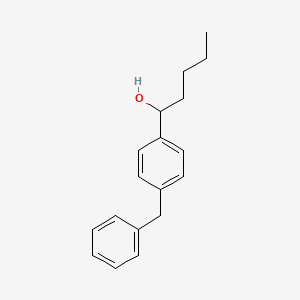
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
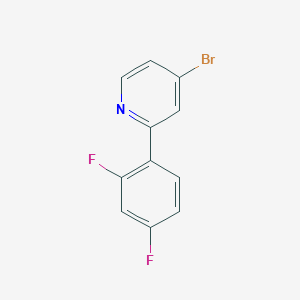
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
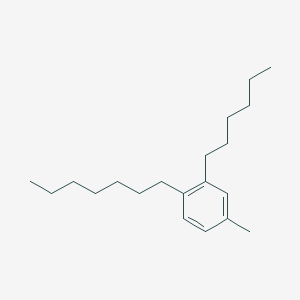
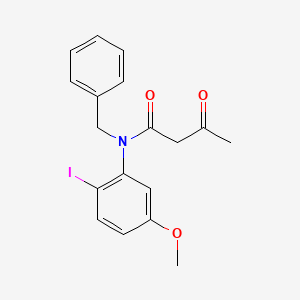
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
